molecular formula C22H28N6O4 B2504203 ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate CAS No. 862979-71-3

ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate

Cat. No.: B2504203
CAS No.: 862979-71-3
M. Wt: 440.504
InChI Key: MZERKCCKCLOKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine derivative with a 3-methyl-2,6-dioxo core and a 7-(2-phenylethyl) substituent. The purine scaffold is further modified at the 8-position by a piperazine ring linked via a methyl group, with an ethyl carboxylate moiety on the piperazine.

Properties

IUPAC Name

ethyl 4-[[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-3-32-22(31)27-13-11-26(12-14-27)15-17-23-19-18(20(29)24-21(30)25(19)2)28(17)10-9-16-7-5-4-6-8-16/h4-8H,3,9-15H2,1-2H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZERKCCKCLOKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Purine Moiety: The purine ring is synthesized through a series of reactions starting from simple precursors such as formamide and cyanamide. These reactions often involve cyclization and condensation steps.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to analogs with modifications at the 7- and 8-positions of the purine core:

Compound Name 7-Substituent 8-Substituent Molecular Weight (g/mol)
Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate 2-Phenylethyl Piperazine-ethyl carboxylate ~441*
Ethyl 4-[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate None Piperazine-ethyl carboxylate 336.35
7-Alkyl-1,3-dimethylxanthine derivatives (e.g., compound 1 in ) Methyl/ethyl Hydrazineylidene-hexanoate 350–450 (estimated)
HBK14–HBK19 piperazine derivatives () Phenoxyalkyl groups 2-Methoxyphenyl 400–450 (estimated)

*Estimated based on structural additions to ’s compound.

Physicochemical and ADME Properties

  • Lipophilicity : The 2-phenylethyl group increases lipophilicity compared to unsubstituted () or short-alkyl-substituted () analogs. This may enhance membrane permeability but reduce aqueous solubility .
  • Bioavailability : predicts that longer/bulkier 7-substituents (e.g., phenylethyl) reduce oral bioavailability due to increased molecular weight and logP. However, the ethyl carboxylate on piperazine may counteract this by improving solubility .

Key Structural-Activity Relationships (SAR)

7-Substituent Impact :

  • Phenylethyl : Enhances lipophilicity and receptor affinity but may reduce bioavailability.
  • Alkyl (e.g., methyl) : Improves bioavailability but with lower target specificity .

Piperazine Modifications: Ethyl carboxylate improves solubility versus non-esterified piperazines (e.g., HBK14–HBK19 hydrochlorides) .

Predicted ADME Profiles (Based on )

Parameter User’s Compound Compound 7-Methyl Analog ()
Molecular Weight ~441 336.35 ~350
logP (Estimated) 2.5–3.0 1.8–2.2 1.5–2.0
Oral Bioavailability (BS)* 0.50–0.55 0.60 0.65
Synthetic Accessibility (SA) 4.0–4.5 3.5–4.0 3.0–3.5

*Bioavailability Score (BS) where 1.0 = ideal.

Biological Activity

Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and anticancer activities, through a synthesis of available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring and a purine derivative. Its molecular formula is C20H26N4O4C_{20}H_{26}N_4O_4 with a molecular weight of approximately 398.45 g/mol. The presence of various functional groups contributes to its biological activity.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of related compounds in the same class. For instance, compounds similar to this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported at 256 µg/mL . This suggests that the compound may possess similar antibacterial properties.

Anticancer Activity

The purine derivatives have also been implicated in anticancer activity. Research indicates that modifications in the purine structure can enhance cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.

Study 1: Antibacterial Efficacy

In a controlled study evaluating the antibacterial efficacy of various synthesized compounds, ethyl derivatives were tested against common pathogens. The results indicated that compounds with structural similarities to this compound showed significant inhibition zones in agar diffusion tests .

Study 2: Cytotoxicity Against Cancer Cells

A study investigating the cytotoxic effects of purine derivatives on human cancer cell lines revealed that certain modifications led to enhanced activity. The compound's ability to induce apoptosis was assessed using flow cytometry and caspase activity assays. Results showed increased caspase activation in treated cells compared to controls .

Data Table: Summary of Biological Activities

Activity Type Tested Pathogen/Cell Line MIC/Cytotoxicity (µg/mL) Reference
AntibacterialE. coli256
AntibacterialS. aureus256
AnticancerHuman cancer cell linesVaries (IC50 values needed)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.